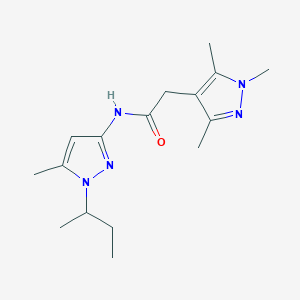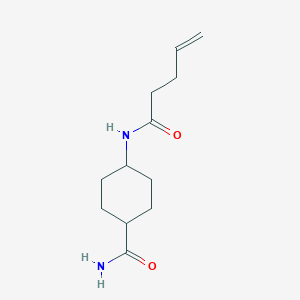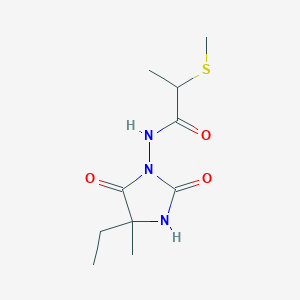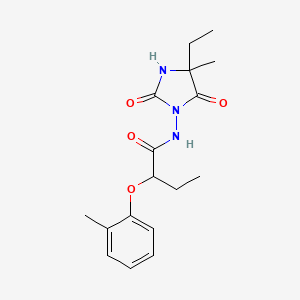
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves the following steps:
Formation of Pyrazole Rings: The synthesis begins with the formation of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole rings. This can be done using alkyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step is the amidation reaction, where the alkylated pyrazole is reacted with an acyl chloride or anhydride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-butyl-5-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- N-(1-butan-2-yl-4-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-(1,3,4-trimethylpyrazol-4-yl)acetamide
Uniqueness
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-7-10(2)21-11(3)8-15(19-21)17-16(22)9-14-12(4)18-20(6)13(14)5/h8,10H,7,9H2,1-6H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNUWZOZPEXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)NC(=O)CC2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile](/img/structure/B6964265.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide](/img/structure/B6964273.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide](/img/structure/B6964278.png)
![3-chloro-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6964280.png)


![(3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6964304.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B6964311.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-methylsulfonylpropanamide](/img/structure/B6964317.png)
![[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone](/img/structure/B6964339.png)

![[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6964355.png)
![2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane](/img/structure/B6964358.png)

